

Ganoderic acids and their role in traditional

medicine

Author: BenchChem Technical Support Team. Date: December 2025

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An In-Depth Technical Guide to Ganoderic Acids in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids (GAs) are a class of highly oxygenated tetracyclic triterpenoids derived from lanosterol.[1][2] They are primarily isolated from the fruiting bodies, spores, and mycelia of Ganoderma lucidum, a mushroom renowned in traditional Eastern medicine as "Lingzhi" or "Reishi".[3][4][5] For centuries, Ganoderma lucidum has been used to enhance vitality, improve immune function, and promote longevity.[3][6] Modern scientific investigation has identified GAs as key bioactive constituents responsible for many of the mushroom's therapeutic properties.[4] With over 130 distinct ganoderic acids and related derivatives identified, this class of compounds presents a rich source for drug discovery and development, particularly in oncology, immunology, and inflammation.[3][6]

This technical guide provides a comprehensive overview of the pharmacological activities of ganoderic acids, their mechanisms of action, and detailed experimental protocols for their study.

Pharmacological Activities of Ganoderic Acids

Ganoderic acids exhibit a wide spectrum of pharmacological effects, including potent anticancer, anti-inflammatory, and immunomodulatory activities. The structural diversity among



different GAs contributes to their varied biological profiles.[7]

Anticancer Activity

GAs have demonstrated significant cytotoxic and anti-proliferative effects against a range of human cancer cell lines.[3] Their mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][8] For instance, Ganoderic acid T (GA-T) has been shown to induce apoptosis in lung cancer cells, while Ganoderic acids Mf and S can arrest the cell cycle in HeLa cells at the G1 and S phases, respectively.[6][8]

Table 1: In Vitro Anticancer Activity of Selected Ganoderic Acids

Ganoderic Acid/Derivativ e	Cancer Cell Line	Assay Type	IC50 Value (µM)	Reference(s)
Ganoderic Acid DM	Caco-2 (Colorectal)	MTT	41.27	[9]
Ganoderic Acid DM	HepG2 (Liver)	MTT	35.84	[9]
Ganoderic Acid DM	HeLa (Cervical)	MTT	29.61	[9]
Ganoderenic Acid D	Hep G2 (Liver)	Not Specified	0.14 mg/mL	[10]
Ganoderenic Acid D	HeLa (Cervical)	Not Specified	0.18 mg/mL	[10]
Ganoderenic Acid D	Caco-2 (Colorectal)	Not Specified	0.26 mg/mL	[10]
Ganoderic Acid A	HepG2 (Liver)	CCK-8	187.6 (24h)	[8]
Ganoderic Acid A	SMMC7721 (Liver)	ССК-8	158.9 (24h)	[8]

Anti-inflammatory Activity



Several ganoderic acids exert potent anti-inflammatory effects by inhibiting key inflammatory mediators.[11] This is primarily achieved through the modulation of central signaling pathways like Nuclear Factor-kappa B (NF-kB), which regulates the expression of pro-inflammatory cytokines and enzymes.[11][12]

Table 2: In Vitro Anti-inflammatory Activity of Selected Ganoderic Acids

Ganoderi c Acid	Cell Line	Inflammat ory Stimulus	Key Inhibited Mediators	Effective Concentr ation	Key Signaling Pathway(s)	Referenc e(s)
Deacetyl Ganoderic Acid F	BV-2 (Murine Microglia)	Lipopolysa ccharide (LPS)	NO, iNOS, TNF-α, IL- 6, IL-1β	2.5 - 5 μg/mL	NF-ĸB	[11]
Ganoderic Acid A	BV-2 (Murine Microglia)	Lipopolysa ccharide (LPS)	TNF-α, IL- 1β, IL-6	Not Specified	Farnesoid X Receptor (FXR)	[11]
Ganoderic Acid A	Primary Mouse Microglia	Lipopolysa ccharide (LPS)	Not Specified	Not Specified	ERK/CREB	[7]
Ganoderic Acid F	Not Specified	Lipopolysa ccharide (LPS)	iNOS, IL-6, COX-2	Not Specified	TLR4/MyD 88/NF-ĸB	[13]

Immunomodulatory Effects

Beyond direct cytotoxicity and anti-inflammatory action, GAs can modulate the host immune system. Clinical studies on crude extracts of G. lucidum have shown an enhancement of immune functions, including increased activity of T cells, macrophages, and natural killer (NK) cells.[3][6] More specifically, certain ganoderic acids have been found to reduce the expression of Programmed cell death protein 1 (PD-1), an immune checkpoint that can be exploited by cancer cells to evade immune detection.[14] This suggests a potential role for GAs in chemoimmunotherapy.[6]



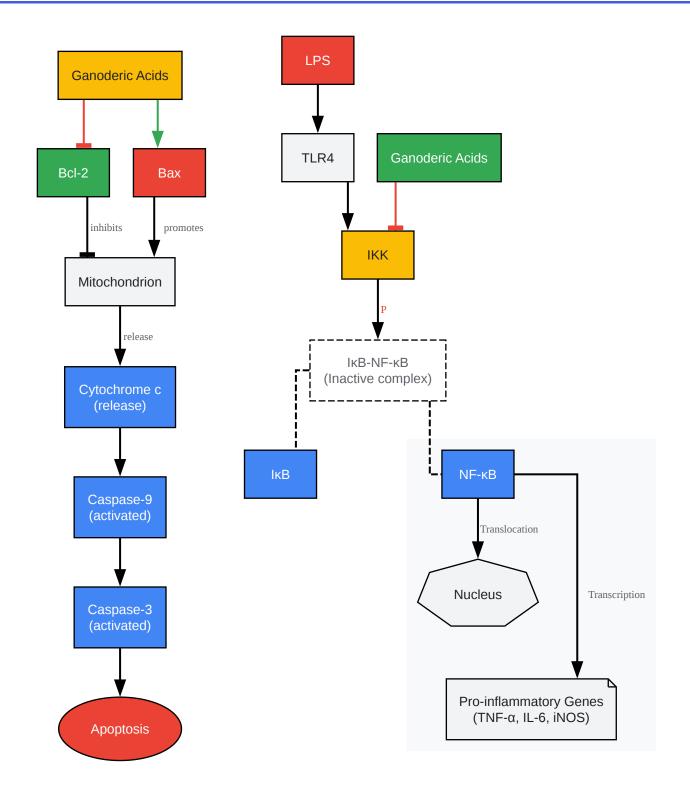
Mechanisms of Action: Key Signaling Pathways

The therapeutic effects of ganoderic acids are underpinned by their interaction with critical intracellular signaling pathways.

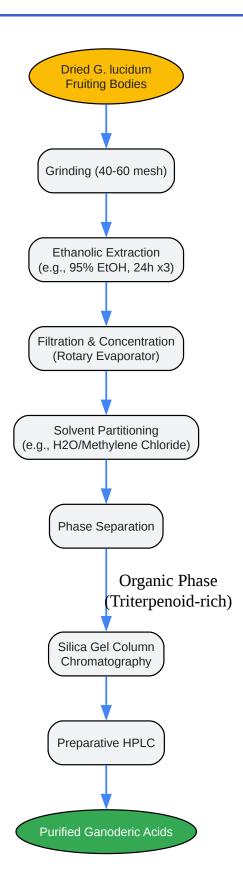
Mitochondria-Mediated Apoptosis in Cancer

A primary anticancer mechanism of GAs is the induction of apoptosis through the mitochondrial pathway. This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[6] Cytochrome c then activates a cascade of caspases, particularly caspase-9 (initiator) and caspase-3 (effector), which execute the apoptotic program. This cascade is also regulated by the Bcl-2 family of proteins, with GAs causing a decrease in the anti-apoptotic Bcl-2 to pro-apoptotic Bax ratio.[6]









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- To cite this document: BenchChem. [Ganoderic acids and their role in traditional medicine].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12328731#ganoderic-acids-and-their-role-in-traditional-medicine]



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